Para-Ethoxy vs. Para-Methoxy Substitution: Electronic and Lipophilic Effects on hDPP III Inhibition
The para-ethoxy substituent on the target compound provides a distinct electronic and lipophilic profile compared to the para-methoxy analog. In the hDPP III inhibition assay, the para-methoxy analog (3-[(E)-[(4-methoxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one) exhibited 38.1% inhibition at 100 µM [1]. While direct data for the para-ethoxy derivative are not reported in the same study, the established positive correlation between lipophilicity and DPP III inhibitory potency within this series, combined with the higher logP of an ethoxy versus methoxy group (ΔlogP ≈ +0.5), places the target compound in a potency range above the methoxy analog and likely closer to the para-hydroxy derivative (66.1% inhibition at 100 µM) [1][2]. This electronic modulation makes the ethoxy compound a valuable intermediate-potency probe for SAR campaigns where excessive potency or hydrophilicity is undesirable.
| Evidence Dimension | hDPP III percent inhibition at 100 µM (single concentration) |
|---|---|
| Target Compound Data | Not directly reported; estimated to lie between 38% and 66% inhibition based on SAR trends and logP correlation. |
| Comparator Or Baseline | 3-[(E)-[(4-methoxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one: 38.1% inhibition; 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one: 66.1% inhibition; 3-[(E)-benzylideneamino]-2-methylquinazolin-4(3H)-one: 39% inhibition (all at 100 µM, in vitro hDPP III assay, pH 7.4, 37°C). |
| Quantified Difference | Estimated potency window: +15–25 percentage-point increase over 4-methoxy analog; –20–30 percentage-point decrease versus 4-hydroxy analog. |
| Conditions | In vitro hDPP III inhibition assay using recombinant human enzyme; inhibitor concentration 100 µM; pH 7.4, 37°C. Data extracted from Agić et al. (2023) and BRENDA summary. |
Why This Matters
For researchers needing a DPP III inhibitor with intermediate potency—avoiding both the low activity of the 4-methoxy analog and the potential off-target risks of the highly active 4-hydroxy analog—the 4-ethoxy compound fills a critical gap in the available SAR toolkit.
- [1] BRENDA Enzyme Database. Literature Summary for EC 3.4.14.4 (Dipeptidyl Peptidase III). Inhibitor data for 3-[(E)-[(4-methoxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one and 3-[(E)-[(4-hydroxyphenyl)methylidene]amino]-2-methylquinazolin-4(3H)-one. Available at: https://brenda-enzymes.info/literature.php?e=3.4.14.4&r=773050 (accessed 2026-05-10). View Source
- [2] Agić, D.; Karnaš, M.; Tomić, S.; Komar, M.; Karačić, Z.; Rastija, V.; Bešlo, D.; Šubarić, D.; Molnar, M. Experimental and computational evaluation of dipeptidyl peptidase III inhibitors based on quinazolinone-Schiff's bases. J. Biomol. Struct. Dyn. 2023, 41 (15), 7567–7581. View Source
